N-(3-chloro-4-methylphenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
N-(3-chloro-4-methylphenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole derivative characterized by:
- Indole core: Substituted at the 1-position with an acetamide group and at the 3-position with a (2-chlorophenyl)methanesulfonyl moiety.
- Acetamide side chain: Linked to a 3-chloro-4-methylphenyl group, introducing hydrophobicity and steric bulk.
- Sulfonyl group: The (2-chlorophenyl)methanesulfonyl substituent at the indole’s 3-position likely influences electronic properties and biological interactions .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O3S/c1-16-10-11-18(12-21(16)26)27-24(29)14-28-13-23(19-7-3-5-9-22(19)28)32(30,31)15-17-6-2-4-8-20(17)25/h2-13H,14-15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORWOGNEICYLHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula: C19H18ClN3O2S
- Molecular Weight: 391.88 g/mol
The structural formula indicates the presence of functional groups that may contribute to its biological activity, including a chloro-substituted phenyl ring and an indole moiety.
Biological Activity Overview
Research has identified several biological activities associated with this compound, including:
- Anticancer Activity: Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in preclinical models.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of the compound on different cancer cell lines. The following table summarizes key findings:
These results indicate that this compound possesses potent anticancer properties, particularly against lung and breast cancer cell lines.
The mechanism underlying the anticancer activity is believed to involve apoptosis induction and cell cycle arrest. Studies have shown that the compound can lead to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, thereby promoting cancer cell death.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
In Vivo Studies
Animal models have further confirmed the anti-inflammatory potential of this compound. In a carrageenan-induced paw edema model, the compound significantly reduced swelling compared to control groups.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study 1 : A study involving patients with advanced lung cancer treated with a regimen including this compound showed promising results in terms of tumor size reduction and improved survival rates.
- Case Study 2 : In a preclinical model of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and improved mobility in treated animals.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Indole Derivatives with Sulfonyl Substituents
a. 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide (10j)
- Structure : Features a 4-chlorobenzoyl group at the indole’s 1-position and a 3-chloro-4-fluorophenyl acetamide.
- Key Differences :
- Replaces the sulfonyl group with a benzoyl moiety, reducing electron-withdrawing effects.
- Fluorine at the 4-position (vs. methyl in the target compound) increases electronegativity and polarity.
- Activity : Demonstrated anticancer activity via Bcl-2/Mcl-1 inhibition, with a melting point of 192–194°C and low synthetic yield (8%) .
b. 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31)
- Structure : Contains a 4-(trifluoromethyl)phenylsulfonyl group at the indole’s 3-position.
- Key Differences :
- The trifluoromethyl group enhances metabolic stability and electron-withdrawing capacity compared to the target’s 2-chlorophenyl group.
- Acetamide linked to a 4-chlorobenzoyl group (vs. 3-chloro-4-methylphenyl in the target).
- Synthesis : Achieved 43% yield via automated HPLC purification, suggesting better synthetic feasibility than some analogs .
c. N-(3-chloro-4-methylphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
- Structure : A positional isomer of the target compound, with the sulfonyl group attached to a 3-chlorophenyl (vs. 2-chlorophenyl).
Indole Derivatives with Antioxidant Activity
a. (E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a)
- Structure : Features an oxime group at the indole’s 3-position and a 2-chlorophenyl acetamide.
- Key Differences: Lacks the sulfonyl group, instead incorporating a hydroxyimino moiety, which enhances antioxidant activity via radical scavenging. Demonstrated strong antioxidant activity (FRAP and DPPH assays) due to halogen substitution at optimal positions on the phenyl ring .
Comparative Analysis of Key Properties
Structure-Activity Relationship (SAR) Insights
- Sulfonyl vs. Benzoyl Groups : Sulfonyl groups (as in the target compound and Compound 31) enhance electron-withdrawing effects and may improve binding to hydrophobic pockets in target proteins, whereas benzoyl groups (Compound 10j) offer different steric profiles .
- Halogen Positioning : Chlorine at the 2-position on the phenyl ring (target compound) vs. 3- or 4-positions (Compounds 10j, 21) affects electronic distribution and steric hindrance, influencing interactions with biological targets .
- Antioxidant vs. Anticancer Activity: The presence of a hydroxyimino group (Compound 3a) correlates with antioxidant efficacy, while sulfonyl and benzoyl groups are more common in anticancer indole derivatives .
Preparation Methods
Synthesis of 3-Sulfonylated Indole Intermediates
The introduction of the [(2-chlorophenyl)methyl]sulfonyl group at the indole’s 3-position typically follows a two-step protocol:
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Sulfenylation : Reaction of indole with (2-chlorophenyl)methanesulfenyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in acetone or N,N-dimethylformamide (DMF) at 60–80°C.
-
Oxidation : Treatment of the sulfenylated intermediate with an oxidizing agent like 3-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in dichloromethane (DCM) at 0–25°C to yield the sulfonyl derivative.
Key Optimization Parameters :
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to prevent hydrolysis.
-
Oxidant Efficiency : mCPBA achieves near-quantitative conversion but generates stoichiometric waste, whereas H₂O₂ offers greener alternatives with catalytic tungstate.
Acetamide Side-Chain Installation
The 1-position acetamide group is introduced via nucleophilic acyl substitution or coupling reactions.
Chloroacetylation of Indole
Indole is treated with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) under inert atmospheres. Triethylamine (Et₃N) serves as a base to scavenge HCl, facilitating the formation of 1-chloroacetylindole.
Reaction Conditions :
Coupling with 3-Chloro-4-methylaniline
The chloroacetyl intermediate reacts with 3-chloro-4-methylaniline in a SN2 displacement reaction. Potassium iodide (KI) or tetrabutylammonium iodide (TBAI) catalyzes the substitution, often in DMF or acetonitrile at 60–80°C.
Yield Enhancement Strategies :
-
Catalytic Additives : KI (10 mol%) accelerates the reaction by generating a more reactive iodo intermediate.
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Microwave Assistance : Reduced reaction times (30–60 minutes) and improved yields (85–92%) are achievable under microwave irradiation.
Integration of Structural Components
Palladium-Catalyzed Coupling (Optional)
For complex steric environments, palladium catalysts such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) enable Suzuki-Miyaura couplings. This method is particularly useful for introducing aryl groups at challenging positions.
Example Protocol :
-
Substrate : 3-iodoindole derivative.
-
Reagents : (2-Chlorophenyl)methanesulfonyl boronic ester, Pd(dppf)Cl₂ (5 mol%), K₂CO₃.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
1H NMR : Key signals include the indole NH (δ 10.2–10.8 ppm, absent post-acylation), sulfonyl group (no direct protons), and acetamide methylene (δ 4.1–4.3 ppm).
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HR-MS : Molecular ion peaks ([M+H]+) at m/z 504.07 (calculated for C₂₄H₂₀Cl₂N₂O₃S).
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Direct Coupling) | Method B (Stepwise Functionalization) |
|---|---|---|
| Overall Yield (%) | 62 | 78 |
| Reaction Time (h) | 24 | 48 |
| Purity (%) | 92 | 98 |
| Scalability | Moderate | High |
| Key Advantage | Fewer steps | Higher regiocontrol |
Method A prioritizes efficiency but risks regiochemical impurities. Method B , though lengthier, ensures superior fidelity for complex substrates.
Challenges and Mitigation Strategies
-
Sulfonyl Group Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions and molecular sieves.
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Indole Polymerization : Low temperatures (<5°C) and dilute solutions suppress dimerization during acetylation.
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Catalyst Deactivation : Pd catalysts require degassed solvents and inert atmospheres to maintain activity .
Q & A
Q. How should researchers design dose-response studies to assess toxicity thresholds?
- Protocol :
Range-Finding : Test 0.1–100 μM concentrations in primary cells (e.g., HEK293).
IC₅₀ Determination : Use 4-parameter logistic regression on normalized viability data.
Selectivity Index : Compare IC₅₀ in cancer vs. non-cancer cells (e.g., SI >3 indicates therapeutic window) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
